molecular formula C18H17Cl2NO4 B3013885 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1790200-95-1

4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B3013885
CAS RN: 1790200-95-1
M. Wt: 382.24
InChI Key: JUPFTDMDYBDFDH-UHFFFAOYSA-N
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Description

The compound "4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" is a chemically synthesized molecule that appears to be related to various pyran and piperidine derivatives. These types of compounds are often explored for their potential applications in medicinal chemistry and material science due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyran and piperidine derivatives has been reported through various methods. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines can be achieved from 4-hydroxy-6-methyl-2-pyridone using benzylidenemalononitriles and a catalytic amount of piperidine . Similarly, structurally diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans can be synthesized via four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones . These methods highlight the versatility of piperidine as a catalyst and the potential for creating a wide array of substituted pyran derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a 1-(4-Methylbenzyl)piperidin-4-one derivative was determined, revealing a nonplanar molecule with the piperidine ring adopting a chair conformation . This suggests that the target compound may also exhibit a complex three-dimensional structure, which could be elucidated through similar analytical methods.

Chemical Reactions Analysis

The reactivity of pyran and piperidine derivatives can lead to the formation of various products depending on the reaction conditions. For instance, 4-azido-6-methyl-2H-pyran-2-one can undergo 1,3-dipolar cycloadditions to yield 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles . Additionally, the reaction of 4H-pyrano[3,2-c]pyridines with acetic anhydride can afford fused systems . These reactions demonstrate the potential for the target compound to participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran and piperidine derivatives can vary widely. For example, the synthesis of 2-amino-4H-pyrans reported the use of piperidine as a catalyst under mild conditions, leading to high yields and easy separation of products . This indicates that the target compound may also possess favorable synthesis and handling characteristics. Furthermore, the bioactivity of related compounds, such as broad inhibitory activities toward fungi, suggests potential biological applications for the target compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalized γ-Butyrolactones Synthesis : 2H-pyran-2-ones, including compounds like 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, are used in the synthesis of α, β-unsaturated γ-butyrolactones through ring contraction. This process is significant for creating highly functionalized molecules in organic chemistry (Sil et al., 2004).

Pharmacological and Biological Applications

  • Anticancer Activity : Compounds derived from 4H-pyran derivatives, which include 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, have been evaluated for their potential anticancer activities. Some derivatives showed promising results against various human cancer cell lines, highlighting their potential in oncological research (Hadiyal et al., 2020).

Chemical Reactions and Transformations

  • Domino Synthesis : A microwave-assisted one-pot domino synthesis involving 4H-pyran derivatives, like the one , has been developed. This efficient method is useful for creating complex molecules with significant yield and simplicity, which has applications in various fields of chemical synthesis (Alizadeh & Ghanbaripour, 2014).

  • Tandem Reaction Pathways : In a study of the reaction of 6-amino-4-(4-methoxyphenyl)-2H-pyran-2-ones with benzaldehydes, an unusual tandem reaction sequence involving the pyran compound was observed. This insight into the reaction behavior of such compounds is crucial for understanding and developing new synthetic pathways in organic chemistry (Khatri & Samant, 2015).

  • Bridgehead Triazaphenalenes Synthesis : Research involving 4-(piperidin-1-yl)-2H-pyran-2-one-3-carbonitriles, closely related to the compound , has demonstrated an efficient method for synthesizing triazaphenalenes. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Pratap et al., 2007).

properties

IUPAC Name

4-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-11-8-14(10-17(22)24-11)25-13-4-6-21(7-5-13)18(23)12-2-3-15(19)16(20)9-12/h2-3,8-10,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPFTDMDYBDFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

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